molecular formula C13H11NO2S B2431576 (E)-3-Phenyl-2-propenoat von 1,3-Thiazol-5-ylmethyl CAS No. 338981-72-9

(E)-3-Phenyl-2-propenoat von 1,3-Thiazol-5-ylmethyl

Katalognummer: B2431576
CAS-Nummer: 338981-72-9
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: WOQRFVWAGYMIME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The specific structure of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate includes a thiazole ring attached to a phenylpropenoate moiety, making it a compound of interest for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and sensors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate typically involves the reaction of thiazole derivatives with cinnamic acid derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-thiazole-4-carboxylic acid: Known for its antimicrobial properties.

    2-aminothiazole: Used in the synthesis of various pharmaceuticals.

    4-methylthiazole: Found in flavoring agents and fragrances.

Uniqueness

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is unique due to its combined thiazole and phenylpropenoate structure, which imparts distinct biological activities.

Eigenschaften

CAS-Nummer

338981-72-9

Molekularformel

C13H11NO2S

Molekulargewicht

245.30 g/mol

IUPAC-Name

1,3-thiazol-5-ylmethyl 3-phenylprop-2-enoate

InChI

InChI=1S/C13H11NO2S/c15-13(16-9-12-8-14-10-17-12)7-6-11-4-2-1-3-5-11/h1-8,10H,9H2

InChI-Schlüssel

WOQRFVWAGYMIME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.